molecular formula C11H13ClFN3O2 B1406696 {[3-(3-Fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}methylamine hydrochloride CAS No. 1638612-72-2

{[3-(3-Fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}methylamine hydrochloride

Cat. No.: B1406696
CAS No.: 1638612-72-2
M. Wt: 273.69 g/mol
InChI Key: AUAAVUYTYJZAOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{[3-(3-Fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}methylamine hydrochloride is an organic compound known for its unique chemical structure and potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a 1,2,4-oxadiazole ring, which is a five-membered heterocycle containing nitrogen and oxygen atoms, making it a valuable scaffold in drug design and other chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[3-(3-Fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}methylamine hydrochloride typically involves multiple steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors such as amidoximes and carboxylic acids or their derivatives under dehydrating conditions.

    Introduction of the fluoro and methoxy groups: These functional groups can be introduced via electrophilic aromatic substitution reactions using fluorinating and methoxylating agents.

    Methylation: The final step involves the methylation of the amine group, which can be carried out using methyl iodide or dimethyl sulfate in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as crystallization and chromatography would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the oxadiazole ring or the aromatic ring, potentially leading to ring-opening or hydrogenation products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve desired substitutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluoro-methoxybenzoic acid derivatives, while reduction could produce fluoro-methoxybenzyl alcohols.

Scientific Research Applications

Chemistry

In chemistry, {[3-(3-Fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}methylamine hydrochloride is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. The presence of the 1,2,4-oxadiazole ring is particularly significant as it can interact with biological targets such as enzymes and receptors, potentially leading to the development of new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, including polymers and coatings. Its unique chemical properties make it suitable for applications requiring specific interactions with other materials or environmental conditions.

Mechanism of Action

The mechanism of action of {[3-(3-Fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}methylamine hydrochloride involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The 1,2,4-oxadiazole ring can form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects. The fluoro and methoxy groups can further enhance these interactions by providing additional binding sites or altering the compound’s electronic properties.

Comparison with Similar Compounds

Similar Compounds

  • {[3-(3-Chloro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}methylamine hydrochloride
  • {[3-(3-Fluoro-4-hydroxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}methylamine hydrochloride
  • {[3-(3-Fluoro-4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]methyl}methylamine hydrochloride

Uniqueness

The uniqueness of {[3-(3-Fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}methylamine hydrochloride lies in its specific combination of functional groups and the 1,2,4-oxadiazole ring. This combination provides a distinct set of chemical and biological properties that can be exploited in various applications. Compared to similar compounds, the presence of the fluoro and methoxy groups can significantly influence its reactivity and interaction with biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

1-[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FN3O2.ClH/c1-13-6-10-14-11(15-17-10)7-3-4-9(16-2)8(12)5-7;/h3-5,13H,6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUAAVUYTYJZAOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NC(=NO1)C2=CC(=C(C=C2)OC)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClFN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1638612-72-2
Record name 1,2,4-Oxadiazole-5-methanamine, 3-(3-fluoro-4-methoxyphenyl)-N-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1638612-72-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{[3-(3-Fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}methylamine hydrochloride
Reactant of Route 2
{[3-(3-Fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}methylamine hydrochloride
Reactant of Route 3
Reactant of Route 3
{[3-(3-Fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}methylamine hydrochloride
Reactant of Route 4
{[3-(3-Fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}methylamine hydrochloride
Reactant of Route 5
{[3-(3-Fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}methylamine hydrochloride
Reactant of Route 6
Reactant of Route 6
{[3-(3-Fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}methylamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.